

Bis-PEG6-acid: A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery

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Compound of Interest

Compound Name: *Bis-PEG6-acid*

Cat. No.: *B606181*

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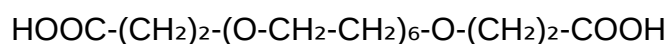
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis-PEG6-acid is a versatile, homobifunctional crosslinking reagent widely employed in the fields of bioconjugation, drug delivery, and diagnostics. Its structure, featuring a hydrophilic hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups, provides a flexible and soluble bridge for covalently linking molecules. This guide details the chemical structure, physicochemical properties, and common applications of **Bis-PEG6-acid**, with a focus on its utility in creating stable bioconjugates for research and therapeutic development.

Core Chemical Structure and Properties

Bis-PEG6-acid, systematically named 3,6,9,12,15,18-hexaoxaeicosanedioic acid, is characterized by a linear chain of six repeating ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates it forms.^{[1][2]} The terminal carboxylic acid groups are the reactive handles for conjugation, typically with primary amines, to form stable amide bonds.^{[1][2]}

The chemical structure of **Bis-PEG6-acid** is as follows:



A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₀ O ₁₀	[2]
Molecular Weight	382.40 g/mol	
Purity	≥95%	
CAS Number	119189-70-7	
Appearance	White to off-white solid	
Solubility	Soluble in water and most organic solvents	
Topological Polar Surface Area (TPSA)	129.98 Å ²	
logP	0.0354	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	8	
Rotatable Bonds	21	

Synthesis Overview

While detailed proprietary synthesis protocols are not always publicly available, the general synthetic route for **Bis-PEG6-acid** and similar α,ω -dicarboxylic acid PEG derivatives involves the esterification of the terminal hydroxyl groups of a polyethylene glycol with a suitably protected carboxylic acid-containing molecule. A common strategy is the reaction of hexaethylene glycol with a protected form of a halo-acid, followed by deprotection and oxidation of the terminal alcohol groups to carboxylic acids. Another approach involves the direct esterification of a PEG diol with an acid anhydride, followed by hydrolysis.

Applications in Bioconjugation and Drug Development

The primary utility of **Bis-PEG6-acid** lies in its ability to act as a homobifunctional linker, connecting two molecules that possess primary amine groups. This is particularly valuable in

the development of complex bioconjugates.

Protein and Peptide Modification

Bis-PEG6-acid is frequently used for the PEGylation of proteins and peptides. The hydrophilic PEG chain can enhance the solubility and stability of the modified biomolecule, reduce its immunogenicity, and improve its pharmacokinetic profile. The reaction involves the activation of the carboxylic acid groups, typically with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more reactive intermediate that readily couples with primary amines on the protein or peptide surface.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted therapeutics, **Bis-PEG6-acid** and its derivatives serve as components of the linker in antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals where a monoclonal antibody is linked to a cytotoxic drug. The linker's role is critical, and the PEG component can enhance the solubility and stability of the ADC.

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in **Bis-PEG6-acid** makes it a valuable component in various drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and other drug carriers to improve their biocompatibility, circulation time, and drug-loading capacity. The terminal carboxylic acids provide anchor points for attaching targeting ligands or therapeutic molecules.

PROTACs

Bis-PEG6-acid is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition, often incorporating PEG units, are crucial for optimal PROTAC activity.

Experimental Protocol: General Procedure for Protein Conjugation using Bis-PEG6-acid and

EDC/NHS Chemistry

This protocol outlines a general method for conjugating a protein to another amine-containing molecule using **Bis-PEG6-acid** as a crosslinker. The specific amounts and reaction conditions should be optimized for the particular molecules being conjugated.

Materials:

- **Bis-PEG6-acid**
- Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Solution (e.g., hydroxylamine, glycine, or Tris buffer)
- Desalting column for purification

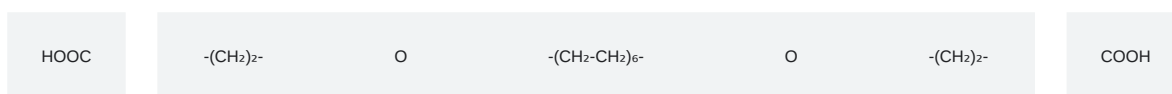
Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Bis-PEG6-acid** in an appropriate organic solvent (e.g., DMSO or DMF) or directly in the Activation Buffer.
 - Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
- Activation of **Bis-PEG6-acid**:
 - Dissolve **Bis-PEG6-acid** in Activation Buffer.

- Add a molar excess of EDC and NHS/Sulfo-NHS to the **Bis-PEG6-acid** solution. A common starting point is a 2-5 fold molar excess of each.
- Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated **Bis-PEG6-acid** intermediate.
- Conjugation to the First Protein:
 - Dissolve the first protein in the Coupling Buffer.
 - Add the activated **Bis-PEG6-acid** solution to the protein solution. The molar ratio of activated linker to protein should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification of the Intermediate (Optional but Recommended):
 - Remove the excess unreacted **Bis-PEG6-acid** and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.
- Conjugation to the Second Amine-Containing Molecule:
 - Add the second amine-containing molecule to the purified, linker-activated protein solution. The molar ratio will depend on the desired final conjugate.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.
- Final Purification:

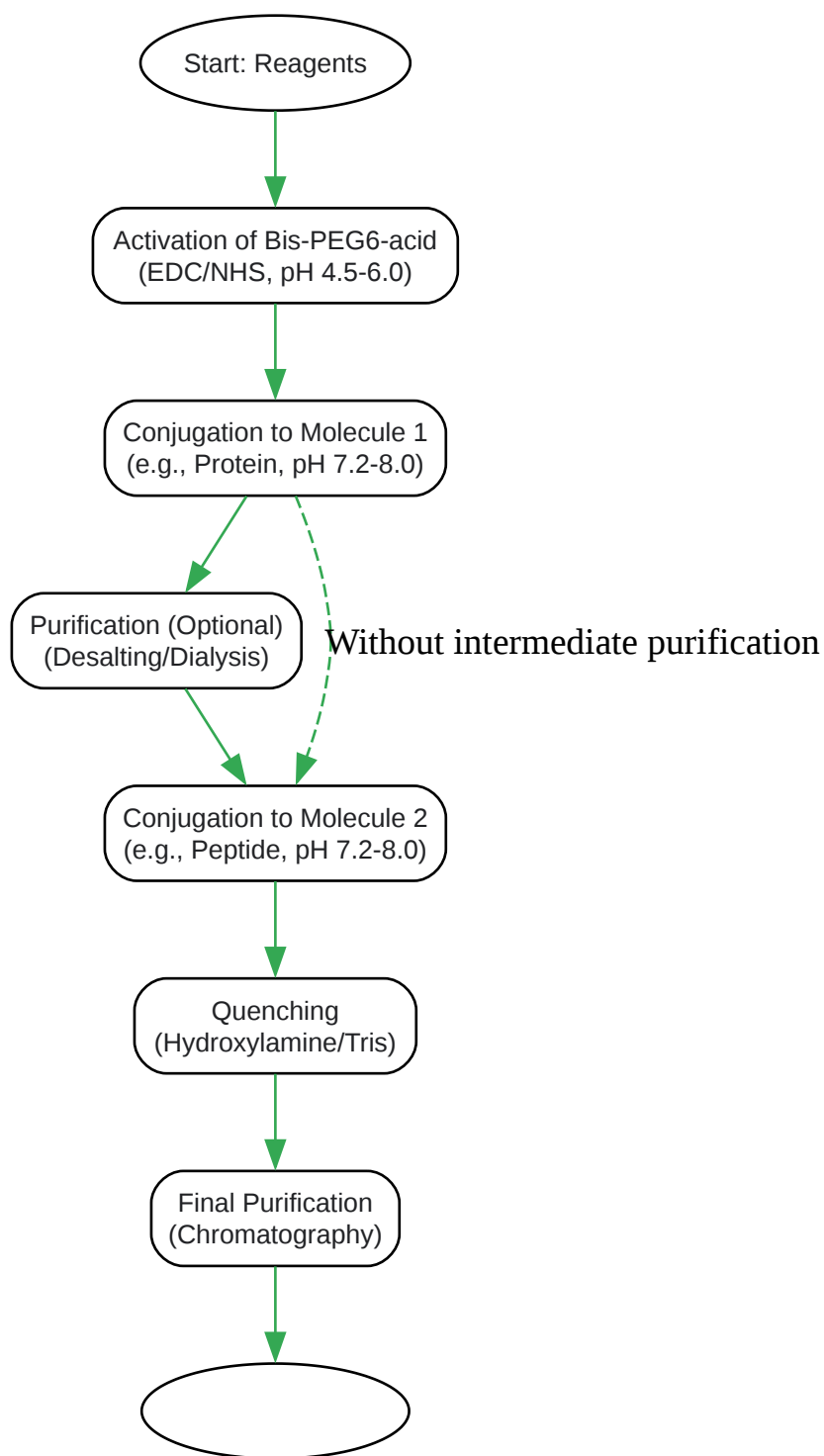
- Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis.
- Characterization:
 - Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.

Visualizations



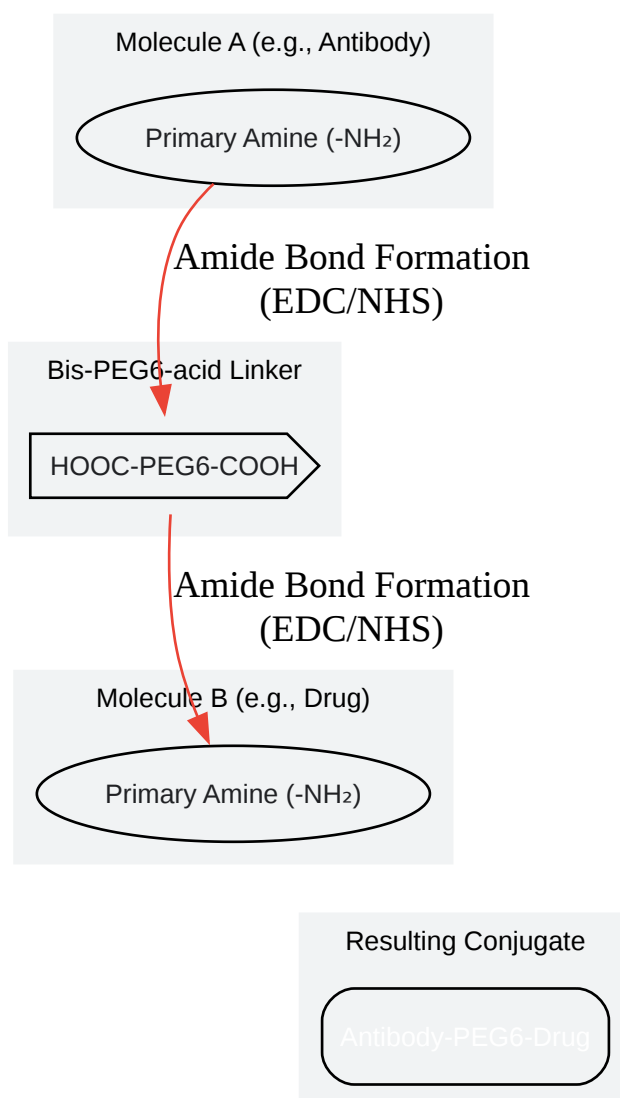
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Caption: Chemical Structure of **Bis-PEG6-acid**.



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Caption: General experimental workflow for crosslinking using **Bis-PEG6-acid**.



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Caption: Logical relationship in the formation of a bioconjugate.

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References

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- 2. Bis-PEG6-acid - Creative Biolabs [creative-biolabs.com]
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